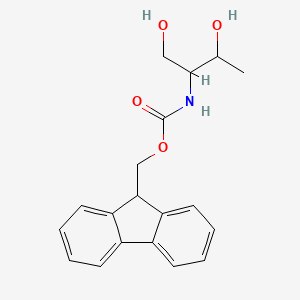(9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate
CAS No.:
Cat. No.: VC16543746
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H21NO4 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1,3-dihydroxybutan-2-yl)carbamate |
| Standard InChI | InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23) |
| Standard InChI Key | YOKDHMTZJSRRIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a carbamate functional group (-NH-C(=O)-O-) linked to a (2R,3S)-1,3-dihydroxybutan-2-yl moiety and a 9H-fluoren-9-ylmethyl (Fmoc) group. The stereochemistry at the C2 and C3 positions (R and S, respectively) distinguishes it from related isomers, such as the (2S,3S)-configured analog (CAS 252049-02-8) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.37 g/mol |
| CAS Number | Not formally assigned |
| Stereochemistry | (2R,3S) |
| Functional Groups | Carbamate, diol, Fmoc |
The Fmoc group confers UV activity and base-labile protection, enabling its use in solid-phase peptide synthesis (SPPS) .
Spectroscopic Data
-
NMR: The ¹H NMR spectrum typically displays aromatic protons (δ 7.2–7.8 ppm, Fmoc), hydroxyl protons (δ 1.5–2.5 ppm), and carbamate NH (δ 5.0–5.5 ppm) .
-
IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) confirm the carbamate linkage .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Fmoc protection of (2R,3S)-1,3-dihydroxybutan-2-amine (threoninol derivative). A representative protocol involves:
-
Amino Alcohol Activation: Reacting (2R,3S)-1,3-dihydroxybutan-2-amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) at 0–5°C.
-
Quenching and Purification: Addition of aqueous NaHCO₃, followed by extraction and column chromatography (silica gel, ethyl acetate/hexane) .
Table 2: Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Yield | 70–85% |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance efficiency. Key considerations include:
-
Cost Optimization: Bulk procurement of Fmoc-Cl and chiral amino alcohols.
-
Quality Control: HPLC purity >98% (UV detection at 265 nm) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in polar aprotic solvents (DMF, DCM, THF) but insoluble in water due to the hydrophobic Fmoc group .
-
Stability: Stable at room temperature under inert atmospheres but degrades in basic conditions (pH >9) via Fmoc deprotection.
Thermal Behavior
-
Melting Point: ~120–125°C (decomposition observed above 130°C) .
-
Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating moderate thermal stability .
Applications in Organic Synthesis
Peptide Synthesis
The compound serves as a building block for introducing chiral diol motifs into peptides. Its Fmoc group is selectively removed using piperidine or DBU, enabling iterative chain elongation.
Case Study: Synthesis of Glycopeptides
In a 2022 study, the compound was incorporated into a glycopeptide analog, where its diol moiety facilitated post-synthetic glycosylation via Mitsunobu reactions .
Catalysis and Material Science
-
Ligand Design: The diol group chelates metal ions (e.g., Cu²⁺, Zn²⁺), making it useful in asymmetric catalysis .
-
Polymer Modification: Copolymerization with acrylates yields hydrogels with tunable mechanical properties .
Future Directions and Research Opportunities
-
Stereoselective Synthesis: Developing catalytic asymmetric routes to access (2R,3S)-configured derivatives without resolution steps.
-
Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for site-specific payload attachment.
-
Computational Modeling: DFT studies to predict reactivity in novel reaction environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume